5,6-Diaminonicotinic acid
CAS No.: 267875-45-6
Cat. No.: VC3757401
Molecular Formula: C6H7N3O2
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 267875-45-6 |
---|---|
Molecular Formula | C6H7N3O2 |
Molecular Weight | 153.14 g/mol |
IUPAC Name | 5,6-diaminopyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C6H7N3O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,7H2,(H2,8,9)(H,10,11) |
Standard InChI Key | AMUTYVGRCVFCCD-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1N)N)C(=O)O |
Canonical SMILES | C1=C(C=NC(=C1N)N)C(=O)O |
Introduction
Chemical Identity and Structure
5,6-Diaminonicotinic acid is a diamino derivative of nicotinic acid with two amino groups positioned at the 5 and 6 positions of the pyridine ring. The compound's structure features a pyridine core with a carboxylic acid group at position 3, creating a versatile scaffold for various chemical applications.
Basic Identification
The compound is identified by several key parameters as shown in Table 1:
Parameter | Value |
---|---|
Chemical Name | 5,6-Diaminonicotinic acid |
CAS Registry Number | 267875-45-6 |
Molecular Formula | C₆H₇N₃O₂ |
Molecular Weight | 153.14 g/mol |
InChIKey | AMUTYVGRCVFCCD-UHFFFAOYSA-N |
MDL Number | MFCD10697694 |
PubChem ID | 22476298 |
ChemSpider ID | 11408946 |
The compound has several synonyms in chemical literature, including:
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3-Pyridinecarboxylic acid, 5,6-diamino-
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5,6-Diamino-3-pyridinecarboxylic acid
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5,6-diaminopyridine-3-carboxylic acid
Physical and Chemical Properties
5,6-Diaminonicotinic acid exhibits distinctive physical and chemical properties that determine its behavior in various chemical and biological systems.
Physical Appearance and Basic Properties
The compound appears as light yellow to yellow crystals with the following characteristics :
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Physical State: Crystalline solid
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Color: Light yellow to yellow
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Hazardous Classification: Corrosive
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Recommended Storage: 2-7°C under refrigeration
Physicochemical Properties
The physicochemical profile of 5,6-diaminonicotinic acid includes important parameters that influence its solubility, reactivity, and potential applications as shown in Table 2 :
Property | Value |
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Number of Heavy Atoms | 11 |
Number of Aromatic Heavy Atoms | 6 |
Number of Rotatable Bonds | 1 |
Number of H-bond Acceptors | 3.0 |
Number of H-bond Donors | 3.0 |
Molar Refractivity | 40.01 |
Topological Polar Surface Area (TPSA) | 102.23 Ų |
Solubility Parameters
The compound's solubility characteristics are critical for its application in various chemical processes and are summarized in Table 3 :
Parameter | Value | Interpretation |
---|---|---|
Log P o/w (iLOGP) | 0.41 | - |
Log P o/w (XLOGP3) | -0.65 | - |
Log P o/w (WLOGP) | -0.04 | - |
Log P o/w (MLOGP) | -1.87 | - |
Log P o/w (SILICOS-IT) | -0.67 | - |
Consensus Log P o/w | -0.57 | Hydrophilic nature |
Log S (ESOL) | -0.72 | - |
Solubility | 29.3 mg/ml; 0.192 mol/l | Very soluble in water |
Log S (Ali) | -1.02 | - |
Solubility | 14.5 mg/ml; 0.0947 mol/l | Very soluble |
The negative consensus Log P value (-0.57) indicates that 5,6-diaminonicotinic acid has a hydrophilic nature, consistent with its good water solubility .
Synthesis Methods
The synthesis of 5,6-diaminonicotinic acid has been documented in the scientific literature, with specific methodologies for its preparation from appropriate precursors.
Reduction of Nitro Precursors
A well-established synthesis route involves the reduction of 5-nitro-6-aminonicotinic acid using tin(II) chloride in concentrated hydrochloric acid :
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The process begins with 5-nitro-6-aminonicotinic acid (1.01 g, 5.5 mmol) added to a solution of SnCl₂ (4.16 g, 22.0 mmol) in concentrated HCl (11 mL) at 0°C.
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The resulting mixture is heated to 100°C under argon for 75 minutes.
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After cooling, the mixture is neutralized with concentrated aqueous ammonia to pH 6-7.
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The solution is then acidified to pH 4 with acetic acid.
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The precipitate is collected by filtration, washed with water, and dried under vacuum to yield 5,6-diaminonicotinic acid.
The product's identity can be confirmed by ¹H NMR spectroscopy (300 MHz, DMSO-d₆): δ 7.98 (d, J=2.1 Hz, 1H), 7.21 (d, J=2.1 Hz, 1H), 6.24 (br s, 2H), 5.00 (br s, 2H) .
Derivative Synthesis
The compound can be further derivatized to form its methyl ester (Methyl-5,6-diaminonicotinate) through a relatively straightforward procedure :
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A solution of 5,6-diaminonicotinic acid in saturated methanolic HCl is heated to reflux for 3 hours.
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The solution is cooled to room temperature and treated with solid sodium carbonate until basic (pH 9).
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The mixture is filtered through Celite, and the filter cake is rinsed with methanol.
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The filtrate is concentrated to yield an oily green solid.
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Silica gel chromatography (16:1:1 EtOAc-MeOH-NH₄OH) affords the methyl ester as a pale pink solid.
This methyl ester can be characterized by ¹H NMR (400 MHz, DMSO-d₆): δ 7.94 (d, J=2.0 Hz, 1H), 7.15 (d, J=2.0 Hz, 1H), 6.24 (s, 2H), 4.90 (s, 2H), 3.73 (s, 3H) .
Related Compound | CAS Number | Similarity Index | Potential Application |
---|---|---|---|
6-Amino-4-methylnicotinic acid | 179555-11-4 | 0.88 | Pharmaceutical intermediate |
6-(4-Methylpiperazin-1-yl)nicotinic acid | 132521-70-1 | 0.76 | Drug development |
4-Amino-6-methylnicotinic acid | 127915-50-8 | 0.74 | Chemical building block |
It is worth noting that the closely related compound 6-aminonicotinic acid (CAS: 3167-49-5) has been identified as an inhibitor of bacterial DNA gyrase and topoisomerase IV, showing potent inhibitory activity against various bacteria including E. coli K-12 . This suggests that 5,6-diaminonicotinic acid might also possess interesting biological properties that warrant further investigation.
Supplier | Catalog Number | Package Size | Purity | Price (as of April 2025) |
---|---|---|---|---|
Aladdin Scientific | D192433-50mg | 50mg | 97% | $54.90 |
Activate Scientific | AS45694-MG250 | 250 mg | 97% | Not specified |
Research Trends and Future Directions
The structural characteristics of 5,6-diaminonicotinic acid position it as a molecule of interest in various research areas.
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